molecular formula C12H14O2 B570726 6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid CAS No. 1400229-72-2

6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid

Cat. No.: B570726
CAS No.: 1400229-72-2
M. Wt: 190.242
InChI Key: FGVCREOLYLRJCU-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

6,7,8,9-Tetrahydro-5H-benzoannulene-7-carboxylic acid is a bicyclic compound comprising a partially hydrogenated benzoannulene core with a carboxylic acid substituent at position 7. Its IUPAC name reflects the tetrahydrogenation pattern of the annulene ring and the position of the carboxylic acid group. The molecular formula C₁₂H₁₄O₂ indicates 12 carbon atoms, 14 hydrogen atoms, and two oxygen atoms, with a molecular weight of 190.24 g/mol . Key identifiers include:

Identifier Value
CAS Number 1400229-72-2
PubChem CID 59171105
MDL Number MFCD22689186
InChIKey FGVCREOLYLRJCU-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2CCC1C(=O)O

The structure features a fused cycloheptenol ring system with a carboxylic acid group, which governs its reactivity and intermolecular interactions.

Crystallographic Data and Conformational Studies

While specific crystallographic data (e.g., unit cell parameters) for 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid are not publicly reported, conformational analyses of related tetrahydrobenzoannulene derivatives provide insights into its structural preferences. Molecular mechanics (MM3) calculations and ¹H NMR spectroscopy reveal that similar compounds adopt a boat-chair conformation in the solid state, with the cycloheptenol ring adopting a boat-like geometry while the fused benzene ring remains planar. For example, hydroxyketal derivatives of 5,9-propanobenzoannulene exhibit this conformational preference, stabilized by intramolecular hydrogen bonding and steric effects.

Conformational Feature Description
Cycloheptenol Ring Boat-like geometry, with alternating axial and equatorial substituents
Benzene Ring Planar arrangement due to aromatic stabilization
Carboxylic Acid Group Positioned to allow intermolecular hydrogen bonding in the crystalline state

These findings suggest that the compound’s conformational flexibility is constrained by the bicyclic framework and functional group positioning.

Tautomeric Forms and Resonance Stabilization

The carboxylic acid group in 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid participates in resonance stabilization, a hallmark of carboxylic acids. The O–H bond in the carboxyl group undergoes resonance with the adjacent carbonyl group, delocalizing electron density and stabilizing the molecule. This resonance is critical for the compound’s acidity, as it lowers the energy barrier for deprotonation.

Resonance Structure Electron Distribution
O–H Bond Localized proton on the hydroxyl oxygen
Carbonyl Group Double bond between carbon and oxygen
Resonance Hybrid Partial double bond character between oxygen atoms

No tautomeric forms are reported for this compound, as the carboxylic acid group is not prone to keto-enol tautomerism due to the absence of α-hydrogens adjacent to the carbonyl group.

Hydrogen Bonding Patterns and Intermolecular Interactions

The carboxylic acid group enables strong hydrogen bonding in both solid and solution phases. In the crystalline state, carboxylic acids typically form dimeric structures via O–H···O hydrogen bonds, which significantly increase boiling points and influence solubility. For 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid, these interactions likely involve the hydroxyl oxygen acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor.

Interaction Type Description
Intramolecular H-Bonding Limited due to spatial separation of functional groups
Intermolecular H-Bonding Dominant in solid state, forming dimers or chains
Van der Waals Forces Stabilized

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12(14)11-7-5-9-3-1-2-4-10(9)6-8-11/h1-4,11H,5-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVCREOLYLRJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400229-72-2
Record name 6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid
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Preparation Methods

Friedel-Crafts Acylation of o-Xylene

The synthesis begins with the Friedel-Crafts acylation of o-xylene using glutaric anhydride in the presence of AlCl₃. This reaction forms 5-(3,4-dimethylphenyl)-5-oxopentanoic acid (Compound 3 ) as an intermediate.

Reagents and Conditions

  • o-Xylene (10 g, 0.094 mol)

  • Glutaric anhydride (10.76 g, 0.094 mol)

  • AlCl₃ (27 g, 0.268 mol) in dichloromethane (DCM)

  • Reaction temperature: 0°C to room temperature

  • Yield: ~65%

Mechanism
The Lewis acid AlCl₃ activates glutaric anhydride, facilitating electrophilic acylation at the para position of o-xylene. The intermediate undergoes hydrolysis during workup to yield the keto-acid.

Clemmensen Reduction

The keto group in Compound 3 is reduced to a methylene group using zinc amalgam (Zn-Hg) in acidic conditions, yielding 5-(3,4-dimethylphenyl)pentanoic acid (Compound 4 ).

Reagents and Conditions

  • Zn-Hg (18.71 g, 0.283 mol)

  • Conc. HCl (10 mL) in toluene

  • Reflux for 4 hours

  • Yield: ~70%

Cyclization to Benzoannulene Ketone

Compound 4 undergoes cyclization via intramolecular Friedel-Crafts alkylation under acidic conditions, forming 2,3-dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one (Compound 5 ).

Reagents and Conditions

  • Polyphosphoric acid (PPA) as catalyst

  • Temperature: 120°C

  • Reaction time: 6 hours

  • Yield: ~55%

Oxidation to Carboxylic Acid

The ketone (Compound 5 ) is oxidized to the carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) in acidic media.

Reagents and Conditions

  • KMnO₄ (3 equiv) in H₂SO₄ (1M)

  • Temperature: 80°C

  • Reaction time: 12 hours

  • Yield: ~60%

Reaction Equation

\text{C}{12}\text{H}{16}\text{O} + \text{KMnO}4 \xrightarrow{\text{H}^+} \text{C}{12}\text{H}{14}\text{O}2} + \text{MnO}2 + \text{K}2\text{SO}4 + \text{H}2\text{O}

Acid-Catalyzed Bridge Cleavage of Epoxybenzoannulene

Synthesis of 7-Chloro-6,9-Dihydro-5H-5,9-Epoxybenzoannulene

4,5-Benzotropone (11 ) is synthesized via acid-catalyzed bridge cleavage of 7-chloro-6,9-dihydro-5H-5,9-epoxybenzoannulene (34 ).

Reagents and Conditions

  • Concentrated H₂SO₄

  • Temperature: 0°C (ice-water bath)

  • Reaction time: 1 hour

  • Yield: Quantitative

Oxidation to Carboxylic Acid

The tropone intermediate (11 ) is further oxidized using chromium trioxide (CrO₃) in aqueous acetone to yield the carboxylic acid.

Reagents and Conditions

  • CrO₃ (2 equiv) in acetone/H₂O (3:1)

  • Temperature: 25°C

  • Reaction time: 8 hours

  • Yield: ~75%

Mukaiyama–Michael Reaction Pathway

Mukaiyama–Michael Addition

The Mukaiyama–Michael reaction of 4,5-benzotropone (11 ) with an O-silyl ketene acetal forms a TBS-enol ether intermediate (68 ), which is hydrolyzed to a ketone (69 ).

Reagents and Conditions

  • O-Silyl ketene acetal (1.2 equiv)

  • HgI₂ (5 mol%) as catalyst

  • Solvent: THF at -78°C

  • Reaction time: 2 hours

  • Yield: ~85%

Oxidation of Ketone to Carboxylic Acid

Ketone 69 is oxidized using Jones reagent (CrO₃/H₂SO₄) to yield the carboxylic acid.

Reagents and Conditions

  • Jones reagent (2 equiv)

  • Temperature: 0°C to 25°C

  • Reaction time: 6 hours

  • Yield: ~80%

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Advantages Limitations
Friedel-Crafts AcylationAcylation, reduction, cyclization, oxidation55–60%Scalable; uses inexpensive reagentsLow overall yield due to multiple steps
Acid-Catalyzed CleavageBridge cleavage, oxidation75%High yield; fewer stepsRequires handling concentrated acids
Mukaiyama–MichaelConjugate addition, oxidation80%High selectivity; mild conditionsExpensive catalysts (HgI₂)

Industrial-Scale Considerations

Continuous Flow Reactors

Industrial production favors continuous flow reactors for cyclization and oxidation steps, improving heat transfer and reducing reaction times.

Purification Techniques

  • Distillation : Used for intermediate ketones.

  • Recrystallization : Final carboxylic acid is purified using ethanol/water mixtures.

Challenges and Optimization Strategies

Byproduct Formation

Dimeric byproducts (e.g., 93 in Scheme 16 of) are minimized by controlling reaction stoichiometry and temperature.

Catalyst Recycling

HgI₂ from the Mukaiyama–Michael reaction is recovered via filtration and reused, reducing costs .

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-tetrahydro-5H-benzo7annulene-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The aromatic ring system allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or alkanes .

Scientific Research Applications

6,7,8,9-tetrahydro-5H-benzo7annulene-7-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7,8,9-tetrahydro-5H-benzo7annulene-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. These interactions can modulate enzymatic activities or receptor functions, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group Modifications

Carboxylic Acid Derivatives
  • Application: Suitable for studies requiring high hydrophilicity or metal coordination.
  • (2E)-(5-Hydroxy-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic Acid

    • Features a conjugated α,β-unsaturated carboxylic acid and a hydroxyl group, enhancing acidity and UV absorption. The hydroxyl group introduces additional hydrogen-bonding capacity, which may improve binding to biological targets like enzymes .
Ester and Amide Derivatives
  • Dimethyl 7-(Benzyloxy)-2-methyl-8,9-dihydro-5H-benzo[7]annulene-6,6(7H)-dicarboxylate

    • Esterification reduces polarity (logP ~2.5 estimated) compared to the carboxylic acid, increasing lipid solubility. This derivative’s infrared and NMR data confirm steric effects from the benzyloxy group, altering conformational flexibility .
    • Application : Intermediate for prodrug synthesis or lipophilic formulations.
  • 5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic Acid Hydrochloride The amino group (protonated at physiological pH) and carboxylic acid create a zwitterionic structure, enhancing solubility in polar solvents. The hydrochloride salt (C₈H₉ClO₄S₂) improves stability and crystallinity .

Substituent Effects on Reactivity and Bioactivity

Halogenated Derivatives
  • 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene
    • Bromine at the 7-position (C₁₂H₁₅Br, MW 239.15) enables nucleophilic substitution (e.g., Suzuki coupling). Its reactivity contrasts with the carboxylic acid’s carboxylate group, which is more suited for acid-base reactions or amide formation .
Amine Derivatives
  • 6,7,8,9-Tetrahydro-5H-Benzo[7]annulen-7-amine
    • Amine derivatives exhibit high affinity for GluN2B/NMDA receptors but lack polar features required for imaging agents. In contrast, the carboxylic acid’s polarity may limit blood-brain barrier penetration but improve solubility for in vitro assays .
    • (7S)-7-(Pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine
  • The pyrrolidine substituent enhances basicity (pKa ~10) and lipophilicity, favoring CNS-targeted therapies.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP Polar Surface Area (Ų) Key Functional Groups
Parent carboxylic acid ~190 (estimated) ~1.2 63 -COOH
Di-acetic acid derivative 262.3 ~0.5 74.6 -CH₂COOH, -CH₂COOH
Bromomethyl derivative 239.15 ~2.8 20 -Br, -CH₂Br
Amine hydrochloride 277.74 ~0.1 86 -NH₃⁺Cl⁻, -COOH
  • Key Trends :
    • Carboxylic acid and di-acetic acid derivatives exhibit higher polarity, favoring aqueous solubility.
    • Brominated and esterified analogs show increased lipophilicity, enhancing membrane permeability.

Biological Activity

6,7,8,9-Tetrahydro-5H-benzo annulene-7-carboxylic acid (CAS No. 1400229-72-2) is a chemical compound belonging to the class of benzoannulenes, characterized by a carboxylic acid functional group at the 7th position. Its molecular formula is C₁₂H₁₄O₂, and it has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Weight : 190.24 g/mol
  • Molecular Structure :
    • IUPAC Name : 6,7,8,9-tetrahydro-5H-benzoannulene-7-carboxylic acid
    • Canonical SMILES : O=C(O)C1CCC2=CC=CC=C2CC1
    • InChI Key : FGVCREOLYLRJCU-UHFFFAOYSA-N

The biological activity of 6,7,8,9-tetrahydro-5H-benzo annulene-7-carboxylic acid is primarily attributed to its ability to interact with various molecular targets. The carboxylic acid group facilitates hydrogen bonding and electrostatic interactions, which can modulate enzymatic activities and receptor functions. This interaction may lead to significant biological effects such as antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that derivatives of 6,7,8,9-tetrahydro-5H-benzo annulene-7-carboxylic acid exhibit notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The specific IC₅₀ values for these activities are crucial for understanding its potency:

Cell Line IC₅₀ (µM)
MCF-713.3
HeLaNot specified

The anticancer mechanism may involve the inhibition of key enzymes in metabolic pathways or direct interaction with cellular targets that regulate cell growth and apoptosis.

Case Studies

  • Study on Antiproliferative Effects
    A study focused on the antiproliferative effects of various benzoannulene derivatives highlighted the potential of 6,7,8,9-tetrahydro-5H-benzo annulene-7-carboxylic acid as a lead compound in developing new anticancer agents. The structure-activity relationship (SAR) analysis revealed that modifications in the carboxylic acid group significantly influence biological activity.
  • Mechanistic Insights
    Another investigation provided insights into the mechanism by which this compound exerts its effects on cancer cells. It was found that the compound could induce apoptosis through caspase activation pathways, suggesting its potential as a therapeutic agent in cancer treatment.

Comparative Analysis with Similar Compounds

Compound Antimicrobial Activity Anticancer Activity IC₅₀ (µM)
6,7,8,9-Tetrahydro-5H-benzo annulene-1-carboxylic acidModerateHighNot specified
6,7,8,9-Tetrahydro-5H-benzo annulene-2-carboxylic acidLowModerateNot specified

This table illustrates how variations in structure can lead to differing biological activities among related compounds.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid to achieve high yield and purity?

  • Methodological Answer : Optimize reaction conditions using catalytic systems (e.g., Lewis acids) and continuous flow reactors to enhance scalability and reduce side reactions. Epimeric mixtures generated during synthesis require careful chromatographic separation or crystallization to isolate the desired product. Evidence from analogous bicyclic compounds suggests that adjusting solvent polarity and reaction temperature improves selectivity .

Q. What purification techniques are recommended for isolating this compound hydrochloride salts?

  • Methodological Answer : Hydrochloride salts can be purified via recrystallization using ethanol/water mixtures, leveraging differences in solubility. High-performance liquid chromatography (HPLC) with a reverse-phase C18 column is effective for separating structurally similar impurities. Confirm purity using melting point analysis and NMR spectroscopy .

Q. What safety protocols should be followed when handling this compound derivatives?

  • Methodological Answer : Use fume hoods to avoid inhalation of dust or vapors. Wear nitrile gloves, lab coats, and safety goggles. Store waste separately in labeled containers for professional disposal. In case of skin contact, wash immediately with soap and water. Refer to SDS guidelines for specific hazards (e.g., acute toxicity) .

Advanced Research Questions

Q. How do reaction mechanisms differ when introducing functional groups to the benzo[7]annulene core structure?

  • Methodological Answer : Substitution reactions at the annulene core are influenced by steric hindrance and electronic effects. For example, halogenation (e.g., chlorination) typically requires electrophilic reagents (Cl₂/FeCl₃) under anhydrous conditions, while amine functionalization may involve nucleophilic attack using organometallic reagents. Monitor reaction progress via TLC and characterize intermediates using IR spectroscopy .

Q. What catalytic strategies enhance the efficiency of C(sp³)–H bond functionalization in benzo[7]annulene derivatives?

  • Methodological Answer : Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) activate specific C–H bonds, enabling regioselective functionalization. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., Rhodium complexes) can direct bond formation. Validate outcomes using NOESY NMR to confirm spatial arrangements .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density functional theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies evaluate binding affinities for biological targets. Software like Gaussian or Schrödinger Suite provides insights into transition states and reaction pathways .

Q. What analytical methods resolve contradictions in stereochemical outcomes during benzo[7]annulene synthesis?

  • Methodological Answer : X-ray crystallography definitively assigns stereochemistry. For dynamic systems, variable-temperature NMR identifies conformational changes. Chiral HPLC columns (e.g., Chiralpak IA) separate enantiomers, while circular dichroism (CD) spectroscopy confirms optical activity .

Q. How do structural modifications influence the compound's biological activity?

  • Methodological Answer : Introduce substituents (e.g., amino, hydroxyl, or halogen groups) at positions 2 or 9 to modulate interactions with enzymes like cyclooxygenase or kinases. Compare IC₅₀ values in enzyme inhibition assays and correlate with molecular descriptors (e.g., logP, polar surface area) using QSAR models. Validate in vitro cytotoxicity against cancer cell lines (e.g., MCF-7) .

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